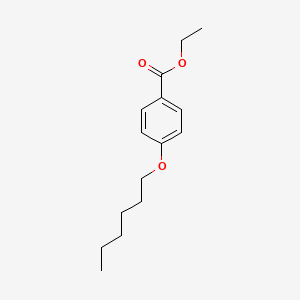

4-Hexyloxybenzoic acid ethyl ester, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hexyloxybenzoic acid ethyl ester is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . The specific structure of 4-Hexyloxybenzoic acid ethyl ester is not directly available, but it is likely similar to 4-(Hexyloxy)benzoic acid which has a molecular weight of 222.2802 .

Chemical Reactions Analysis

Esters, including 4-Hexyloxybenzoic acid ethyl ester, undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . The first step of paraben degradation, which includes esters of 4-hydroxybenzoic acid, is the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid, followed by a decarboxylation step to produce phenol under aerobic conditions .Wissenschaftliche Forschungsanwendungen

Liquid Crystal Nanoparticles

Recent studies focus on developing liquid crystal nanoparticles (LCNPs) for drug delivery and imaging applications. By incorporating 4-Hexyloxybenzoic acid ethyl ester into the nanoparticle matrix, researchers aim to exploit its liquid crystalline behavior for controlled drug release and enhanced bioavailability.

Wirkmechanismus

Target of Action

This compound is a derivative of benzoic acid, which is known to have antimicrobial properties . .

Mode of Action

Esters are known to undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of an alcohol and a carboxylic acid . In the case of 4-Hexyloxybenzoic acid ethyl ester, this would result in the formation of 4-Hexyloxybenzoic acid and ethanol. The resulting 4-Hexyloxybenzoic acid may then exert its potential antimicrobial effects .

Biochemical Pathways

Esters are known to be involved in various biological processes, including the formation of lipids and the production of certain flavors and aromas

Pharmacokinetics

The molecular weight of the compound is 2222802 , which may influence its bioavailability and distribution within the body

Result of Action

The hydrolysis of this ester would result in the formation of 4-hexyloxybenzoic acid, which may have potential antimicrobial effects

Action Environment

The action of 4-Hexyloxybenzoic acid ethyl ester can be influenced by various environmental factors. For instance, the hydrolysis of esters is known to be influenced by factors such as temperature and pH . Additionally, the presence of water and a catalyst (acid or base) is necessary for the hydrolysis of esters to occur . Therefore, these factors could potentially influence the action, efficacy, and stability of 4-Hexyloxybenzoic acid ethyl ester.

Eigenschaften

IUPAC Name |

ethyl 4-hexoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-3-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17-4-2/h8-11H,3-7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLLUXUNYYZWEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333994.png)

![tert-Butyl (3R,5S)-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine-1-carboxylate](/img/structure/B6334046.png)

![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)